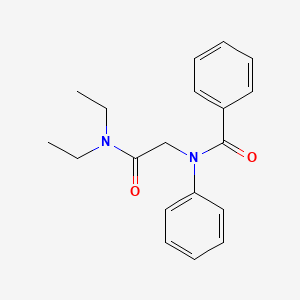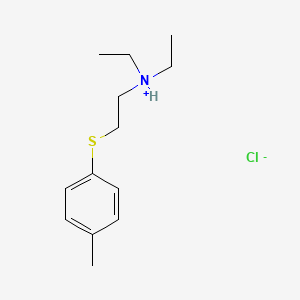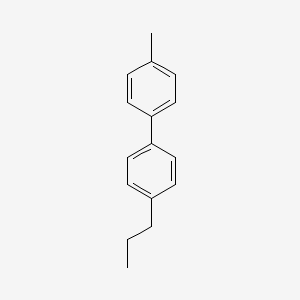
4-methyl-4'-propyl-1,1'-Biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4’-propyl-1,1’-Biphenyl is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a methyl group attached to one benzene ring and a propyl group attached to the other. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-propyl-1,1’-Biphenyl can be achieved through several methods. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Methyl-4’-propyl-1,1’-Biphenyl may involve multi-step processes that ensure high yield and purity. For example, the chloromethylation of biphenyl followed by refining steps can produce high-purity 4-Methyl-4’-propyl-1,1’-Biphenyl . The use of novel solvents and optimized reaction conditions can further enhance the efficiency and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4’-propyl-1,1’-Biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, carboxylic acids, alcohols, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
4-Methyl-4’-propyl-1,1’-Biphenyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-4’-propyl-1,1’-Biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the propyl group.
4-Propylbiphenyl: Similar structure but lacks the methyl group.
4-Methyl-4’-ethyl-1,1’-Biphenyl: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Methyl-4’-propyl-1,1’-Biphenyl is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct applications and functionalities compared to its similar compounds .
Propriétés
Numéro CAS |
117713-15-2 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-methyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-4-14-7-11-16(12-8-14)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
Clé InChI |
MYPHJNJOMQFYGS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



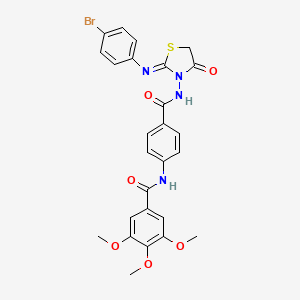


![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
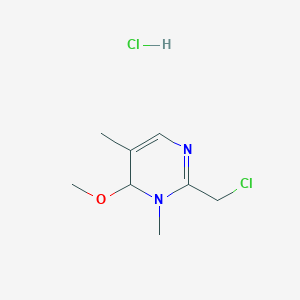
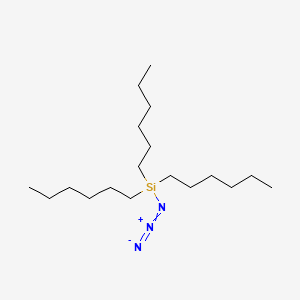
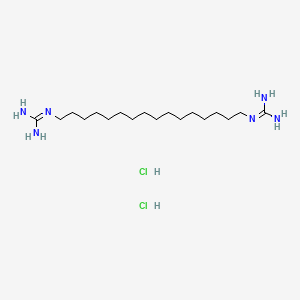
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
